molecular formula C48H72Br8O32 B15352786 Octakis-(6-bromo-6-deoxy)-Gamma-cyclodextrin-d24

Octakis-(6-bromo-6-deoxy)-Gamma-cyclodextrin-d24

Cat. No.: B15352786
M. Wt: 1824.4 g/mol
InChI Key: ONWAJCGYJSVQSX-KDVWRFPUSA-N
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Description

Octakis-(6-bromo-6-deoxy)-Gamma-cyclodextrin-d24 is a perbrominated gamma-cyclodextrin derivative. This compound is characterized by the substitution of hydrogen atoms with bromine atoms at the primary side of the gamma-cyclodextrin molecule. It is commonly used as an intermediate in the modification of cyclodextrins and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octakis-(6-bromo-6-deoxy)-Gamma-cyclodextrin-d24 involves the bromination of gamma-cyclodextrin. The reaction typically occurs in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a specific temperature to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced in cleanroom environments to prevent contamination and is subjected to rigorous testing to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Octakis-(6-bromo-6-deoxy)-Gamma-cyclodextrin-d24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized cyclodextrins, while reduction reactions will result in the removal of bromine atoms .

Scientific Research Applications

Octakis-(6-bromo-6-deoxy)-Gamma-cyclodextrin-d24 has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Octakis-(6-bromo-6-deoxy)-Gamma-cyclodextrin-d24 involves its ability to form inclusion complexes with various guest molecules. The bromine atoms enhance the hydrophobic interactions within the cyclodextrin cavity, allowing it to encapsulate a wide range of molecules. This property is particularly useful in drug delivery, where the compound can improve the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

    Heptakis-(6-bromo-6-deoxy)-Beta-cyclodextrin: Similar in structure but with seven glucose units instead of eight.

    Octakis-(6-chloro-6-deoxy)-Gamma-cyclodextrin: Similar but with chlorine atoms instead of bromine.

    Octakis-(6-iodo-6-deoxy)-Gamma-cyclodextrin: Similar but with iodine atoms instead of bromine.

Uniqueness

Octakis-(6-bromo-6-deoxy)-Gamma-cyclodextrin-d24 is unique due to its high degree of bromination, which enhances its ability to form stable inclusion complexes. This makes it particularly valuable in applications requiring strong hydrophobic interactions and high stability .

Properties

Molecular Formula

C48H72Br8O32

Molecular Weight

1824.4 g/mol

IUPAC Name

(1S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,46S,47R,48S,49R,50S,51R,52S,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis[bromo(dideuterio)methyl]-42,44,46,48,50,52,54,56-octadeuterio-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol

InChI

InChI=1S/C48H72Br8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20?,21?,22-,23-,24-,25-,26-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,42?,43-,44-,45-,46-,47-,48-/m1/s1/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,25D,26D,27D,28D,29D,30D,31D,32D

InChI Key

ONWAJCGYJSVQSX-KDVWRFPUSA-N

Isomeric SMILES

[2H][C@@]1([C@H]([C@H]2[C@H](O[C@@H]1O[C@H]3[C@@H]([C@]([C@@H](O[C@@H]4[C@H](O[C@@H]([C@](C4O)([2H])O)O[C@H]5[C@@H]([C@@](C(O[C@H]6[C@@H]([C@@]([C@@H](O[C@H]7[C@@H]([C@@]([C@@H](O[C@@H]8[C@H](O[C@@H]([C@@](C8O)([2H])O)O[C@H]9[C@@H]([C@]([C@@H](O2)O[C@@H]9C([2H])([2H])Br)([2H])O)O)C([2H])([2H])Br)O[C@@H]7C([2H])([2H])Br)([2H])O)O)O[C@@H]6C([2H])([2H])Br)([2H])O)O)O[C@@H]5C([2H])([2H])Br)([2H])O)O)C([2H])([2H])Br)O[C@@H]3C([2H])([2H])Br)([2H])O)O)C([2H])([2H])Br)O)O

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CBr)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br

Origin of Product

United States

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